Cas no 1276056-77-9 (3-Bromo-6-methoxyimidazo1,2-Apyrazine)

3-Bromo-6-methoxyimidazo1,2-Apyrazine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine
- CS-0444142
- SY071332
- MFCD18793413
- G11439
- 1276056-77-9
- 3-broMo-6-MethoxyiMidazo[1
- Imidazo[1,2-a]pyrazine, 3-bromo-6-methoxy-
- 3-Bromo-6-methoxyimidazo1,2-Apyrazine
-
- インチ: InChI=1S/C7H6BrN3O/c1-12-7-4-11-5(8)2-9-6(11)3-10-7/h2-4H,1H3
- InChIKey: FSJPJGFVJOHUAR-UHFFFAOYSA-N
- ほほえんだ: COC1=CN2C(=CN=C2C=N1)Br
計算された属性
- せいみつぶんしりょう: 226.96942Da
- どういたいしつりょう: 226.96942Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 39.4Ų
3-Bromo-6-methoxyimidazo1,2-Apyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B681605-10mg |
3-Bromo-6-methoxyimidazo[1,2-A]pyrazine |
1276056-77-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1247878-1g |
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine |
1276056-77-9 | 95% | 1g |
$935 | 2023-09-01 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T44271-50mg |
2-a]pyrazine |
1276056-77-9 | 50mg |
¥2590.00 | 2022-12-04 | ||
Frontier Specialty Chemicals | B12891-1 g |
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine |
1276056-77-9 | 1g |
$ 315.00 | 2022-11-27 | ||
Enamine | BBV-40219252-5.0g |
3-bromo-6-methoxyimidazo[1,2-a]pyrazine |
1276056-77-9 | 95% | 5.0g |
$2369.0 | 2023-01-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T44271-10mg |
2-a]pyrazine |
1276056-77-9 | 10mg |
¥700.00 | 2022-12-04 | ||
Frontier Specialty Chemicals | B12891-500mg |
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine |
1276056-77-9 | 500mg |
$ 221.00 | 2023-09-07 | ||
Enamine | BBV-40219252-1g |
3-bromo-6-methoxyimidazo[1,2-a]pyrazine |
1276056-77-9 | 95% | 1g |
$903.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514809-1g |
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine |
1276056-77-9 | 98% | 1g |
¥5745.00 | 2024-08-09 | |
1PlusChem | 1P009F0Y-500mg |
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine |
1276056-77-9 | 500mg |
$285.00 | 2025-02-24 |
3-Bromo-6-methoxyimidazo1,2-Apyrazine 関連文献
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
3-Bromo-6-methoxyimidazo1,2-Apyrazineに関する追加情報
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine (CAS No. 1276056-77-9): A Comprehensive Overview
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine (CAS No. 1276056-77-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine.
Chemical Structure and Properties
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound with a molecular formula of C9H8BrN3O and a molecular weight of 240.08 g/mol. The compound features a bromine atom at the 3-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyrazine scaffold. This unique arrangement of functional groups imparts distinct chemical and physical properties to the molecule. The presence of the bromine atom provides a handle for further functionalization through various chemical reactions, making it an attractive starting material for synthetic chemists.
The solubility of 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine is moderate in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is relatively insoluble in water. This solubility profile is crucial for its use in biological assays and pharmaceutical formulations. Additionally, the compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
Synthesis Methods
The synthesis of 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine has been reported using several methodologies. One common approach involves the reaction of 5-bromo-4-chloro-2-methoxypyrimidine with 1H-imidazole in the presence of a base such as potassium carbonate or cesium carbonate. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, yielding the desired product in good yields.
An alternative synthetic route involves the cyclization of 5-bromo-4-chloro-2-methoxypyrimidine with ammonia or an ammonia equivalent to form the imidazopyrazine core. Subsequent functionalization steps can then be employed to introduce the methoxy group at the 6-position. These synthetic methods are well-documented in the literature and have been optimized for scalability and efficiency.
Biological Activities and Applications
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine has been extensively studied for its biological activities, particularly its potential as a lead compound for drug discovery. One of the key areas of interest is its anti-cancer properties. Recent research has shown that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers.
The mechanism of action for these anti-cancer effects is thought to involve multiple pathways. For instance, some derivatives have been found to inhibit key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. Additionally, these compounds can induce apoptosis through mitochondrial dysfunction and DNA damage response activation.
Beyond cancer research, 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine has also shown promise in other therapeutic areas. For example, studies have demonstrated its potential as an antiviral agent against RNA viruses such as influenza and hepatitis C virus (HCV). The compound's ability to interfere with viral replication processes makes it an attractive candidate for further development.
Recent Research Advances
The ongoing research on 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine continues to uncover new insights into its biological activities and potential applications. A recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of novel derivatives with enhanced anti-cancer activity. These derivatives were designed to improve solubility and bioavailability while maintaining or enhancing their cytotoxic effects.
In another notable study, researchers from a leading pharmaceutical company explored the use of 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine-based compounds as inhibitors of protein-protein interactions (PPIs) involved in cancer progression. The results showed that these compounds effectively disrupted specific PPIs, leading to reduced tumor growth in preclinical models.
Safety Considerations and Future Directions
The safety profile of 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine is an important consideration for its potential use in therapeutic applications. Preclinical studies have generally shown that this compound is well-tolerated at effective doses, with minimal toxicity observed in animal models. However, further investigations are needed to fully assess its safety profile in humans.
The future direction for research on 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine includes optimizing its pharmacokinetic properties to enhance its therapeutic index. Additionally, efforts are underway to identify novel targets and mechanisms through which this compound exerts its biological effects. These advancements will likely pave the way for the development of more effective and safer drugs based on this promising scaffold.
1276056-77-9 (3-Bromo-6-methoxyimidazo1,2-Apyrazine) 関連製品
- 2034506-33-5(2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one)
- 2680741-10-8(benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)
- 478076-83-4(2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine)
- 1361801-98-0(Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid)
- 1337376-32-5(1-(3-Fluoro-4-nitrophenyl)ethan-1-amine)
- 2377036-13-8(1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate)
- 15574-80-8(4(1H)-Quinolinone, 1-ethyl-2-methyl-)
- 1354959-05-9(2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate)
- 2089712-55-8(Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate)
- 1805706-13-1(4-Bromo-2,6-difluoro-1H-benzimidazole)




